2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid
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Overview
Description
2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a piperidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction.
Coupling Reaction: The protected amino acid is coupled with the piperidine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug precursor or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc group can be selectively removed under acidic conditions, revealing the active amino group, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)acetic acid
- 2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)butanoic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. The presence of the Boc protecting group allows for selective deprotection, making it a valuable intermediate in multi-step synthetic processes.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-11(12(17)18)9-10-5-7-16(4)8-6-10/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18) |
InChI Key |
VVKTUQJMJLIFES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C)C(=O)O |
Origin of Product |
United States |
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